Dimethyl glutaconate

Description

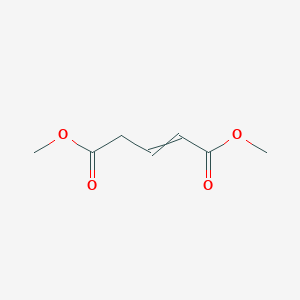

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-pent-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCGFFOFYXLNCG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5164-76-1 | |

| Record name | Dimethyl-pent-2-enedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Glutaconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl glutaconate, a diester of glutaconic acid, is a reactive organic compound with significant potential in chemical synthesis and as a subject of study in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature and chemical data repositories. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and the logical representation of its known biological activities.

Physical Properties

This compound is a colorless oil at room temperature.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| CAS Number | 5164-76-1 | [2] |

| Appearance | Colorless Oil | [1] |

| Boiling Point | 192.8 °C at 760 mmHg | [3] |

| Density | 1.124 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.452 | |

| Flash Point | >100 °C | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [3] |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [3] |

Chemical Properties

This compound is characterized by its reactivity, stemming from its tautomeric nature and the presence of two ester functional groups.[2] It is also known by its synonym, Dimethyl 2-pentenoate.[4]

Reactivity and Stability

As a tautomeric compound, this compound can exist in different isomeric forms. It is a reactive molecule that can participate in various chemical reactions, making it a useful intermediate in organic synthesis.[2] For optimal stability, it should be stored in a sealed container in a dry, dark environment at room temperature.[3]

Synthesis

A general method for the synthesis of this compound involves the esterification of glutaconic acid (pent-2-ene-1,5-dioic acid) with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Glutaconic acid (1.0 eq)

-

Methanol (excess, as reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaconic acid and an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to drive the esterification to completion (monitoring by TLC or other appropriate analytical technique is recommended).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium carbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

-

Use in Chemical Synthesis

This compound serves as a versatile building block in the synthesis of various organic compounds. Its reactivity allows for its use in reactions such as Michael additions and cycloadditions, leading to the formation of more complex molecular architectures.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl ester protons, the methylene (B1212753) protons, and the vinyl protons. The chemical shifts and coupling patterns of the vinyl protons would be indicative of the cis/trans isomeric ratio.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the olefinic carbons, the methylene carbon, and the methoxy (B1213986) carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups. Key expected peaks include:

-

C=O stretch (ester): A strong, sharp peak typically in the range of 1720-1740 cm⁻¹.

-

C-O stretch (ester): A strong peak in the region of 1000-1300 cm⁻¹.

-

C=C stretch (alkene): A medium intensity peak around 1650 cm⁻¹.

-

C-H stretch (sp² and sp³): Peaks just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (158.15 g/mol ). The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃) and other characteristic fragments resulting from the cleavage of the ester and alkyl chain.

Biological Activity and Mechanism of Action

This compound has been identified as a compound with potential anticancer properties.[2] Its mechanism of action is believed to involve two primary pathways: DNA cross-linking and the inhibition of topoisomerase enzymes.[2]

DNA Cross-linking

As a reactive molecule, this compound has been shown to have a cross-linking effect on DNA.[2] This process involves the formation of covalent bonds between the compound and the DNA strands, which can physically block DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.

Topoisomerase Inhibition

This compound has been found to inhibit the activity of topoisomerase II and III enzymes.[2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, this compound can lead to an accumulation of DNA strand breaks, which triggers a DNA damage response and can induce cell death in rapidly dividing cancer cells.[2]

The following diagram illustrates the proposed mechanism of action for the anticancer effects of this compound.

Caption: Proposed anticancer mechanism of this compound.

Conclusion

This compound is a valuable chemical compound with well-defined physical properties and diverse chemical reactivity. Its potential as an anticancer agent, through the dual mechanisms of DNA cross-linking and topoisomerase inhibition, makes it a subject of considerable interest for further research and development in oncology. This technical guide provides a foundational understanding of its properties and known activities, intended to support and facilitate future investigations in both chemistry and the life sciences.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Glutaconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl glutaconate, a valuable diester intermediate in organic synthesis. This document details established synthetic methodologies, thorough characterization protocols, and key physicochemical and spectroscopic data to support researchers in the effective utilization of this compound.

Physicochemical Properties of this compound

This compound is a diester also known as dimethyl 2-pentenedioate.[1][2] It typically exists as a mixture of cis and trans isomers.[3] The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5164-76-1 | [1][2] |

| Molecular Formula | C₇H₁₀O₄ | [4] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Appearance | Colorless Oil | [5] |

| Density | 1.124 g/mL at 20 °C | [1][5] |

| Refractive Index (n20/D) | 1.452 | [1][5] |

| Boiling Point | 192.8 ± 15.0 °C (Predicted) | [5] |

| Flash Point | >100 °C | [5] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [5] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the direct esterification of glutaconic acid.

Fischer Esterification of Glutaconic Acid

This laboratory-scale method involves the acid-catalyzed esterification of glutaconic acid with methanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend glutaconic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Industrial Scale Synthesis: Catalytic Esterification

On an industrial scale, this compound is synthesized via the catalytic esterification of glutaconic acid with methanol.[1] This process utilizes a solid catalyst, such as stannous oxide or a strong acid cation exchange resin, at elevated temperatures (120–150°C) and pressures (0.3–1.0 MPa).[1] The product is then purified by distillation.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify its fragmentation pattern. The compound is typically analyzed on a nonpolar capillary column.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A standard nonpolar column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Split injection.

-

Oven Program: A suitable temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.

-

MS Detection: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400.

The electron ionization mass spectrum of this compound is characterized by the following major fragments:

| m/z | Relative Intensity (%) | Putative Fragment |

| 59 | 100.0 | [COOCH₃]⁺ |

| 99 | 80.0 | [M - COOCH₃]⁺ |

| 127 | 60.0 | [M - OCH₃]⁺ |

| 158 | 40.0 | [M]⁺ |

Data is representative and may vary slightly based on instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the hydrogen and carbon framework.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | s | 6H | 2 x -OCH₃ |

| ~3.40 | d | 2H | -CH₂- |

| ~5.90 | dt | 1H | =CH- |

| ~6.90 | dt | 1H | =CH- |

Chemical shifts are approximate and may vary depending on the solvent and the cis/trans isomer ratio.

| Chemical Shift (δ) ppm | Assignment |

| ~52.0 | -OCH₃ |

| ~35.0 | -CH₂- |

| ~122.0 | =CH- |

| ~145.0 | =CH- |

| ~166.0 | C=O |

Chemical shifts are approximate and may vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (sp³) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

Visualizing Key Processes

Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Mechanism of Topoisomerase II Inhibition

This compound has been reported to exhibit anticancer properties by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[4] The following diagram provides a simplified representation of this mechanism.

References

Dimethyl Glutaconate: A Technical Overview for Scientific Professionals

CAS Number: 5164-76-1

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

This technical guide provides an in-depth overview of dimethyl glutaconate, a reactive diester with potential applications in oncology. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, biological activities, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound, also known as dimethyl 2-pentenoate, is a tautomeric compound.[1] Its key identifiers and physical properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 5164-76-1 | [2][3] |

| Molecular Formula | C7H10O4 | [1][3] |

| Molecular Weight | 158.15 g/mol | [1][3] |

| Linear Formula | CH3OOCCH2CH=CHCOOCH3 | |

| SMILES | COC(=O)C/C=C/C(=O)OC | [1] |

| Density | 1.124 g/mL at 20 °C | [2] |

| Boiling Point | 192.8 °C at 760 mmHg | [2] |

| Refractive Index | n20/D 1.452 | [2] |

| Purity | ≥95.0% to ≥97% (supplier dependent) | [3] |

| Synonyms | Dimethyl 2-pentenoate | [3] |

Molecular Structure

The molecular structure of this compound features a five-carbon chain with two methyl ester functional groups.

Molecular Structure Image

[Image of the 2D chemical structure of this compound]Biological Activity and Proposed Mechanism of Action

This compound has been identified as a compound with potential anticancer properties.[1] Its biological activity is attributed to its ability to interact with DNA and key enzymes involved in DNA replication and maintenance.

The proposed mechanisms of its antitumor activity include:

-

DNA Cross-linking: As a reactive compound, this compound is reported to have a cross-linking effect on DNA, which can induce cell death in rapidly dividing cancer cells.[1]

-

Topoisomerase Inhibition: It has been shown to inhibit the activity of topoisomerase II and III enzymes.[1] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to DNA strand breakage and subsequent degradation.[1]

-

Inhibition of Nucleic Acid Synthesis: this compound may also exert its effects by binding to purine (B94841) derivatives such as adenine (B156593) and guanine, which are essential for the synthesis of nucleotides. This action would inhibit the production of DNA and RNA.[1]

The compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including those of the breast, prostate, and colon.[1] However, specific quantitative data, such as IC50 values, are not widely available in the public domain.

References

Spectroscopic Profile of Dimethyl Glutaconate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for dimethyl glutaconate (CAS No. 5164-76-1), a diester with the molecular formula C₇H₁₀O₄. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound, also known as dimethyl 2-pentenedioate, is an unsaturated ester. The spectroscopic data provided herein corresponds to the trans isomer, which is generally the more stable form. The key functional groups influencing its spectral properties are the two ester groups (C=O, C-O) and the carbon-carbon double bond (C=C).

Structure: CH₃OOC-CH₂-CH=CH-COOCH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~6.95 | dt | 15.6, 7.0 | 1H | =CH-CH₂ |

| ~5.88 | dt | 15.6, 1.5 | 1H | COOCH₃-CH= |

| ~3.73 | s | - | 3H | -OCH₃ |

| ~3.68 | s | - | 3H | -OCH₃ |

| ~3.25 | dd | 7.0, 1.5 | 2H | -CH₂- |

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172.0 | C | Ester C=O |

| ~166.0 | C | Ester C=O |

| ~145.0 | CH | =CH-CH₂ |

| ~122.0 | CH | COOCH₃-CH= |

| ~52.0 | CH₃ | -OCH₃ |

| ~51.5 | CH₃ | -OCH₃ |

| ~38.0 | CH₂ | -CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3020 | Medium | C-H Stretch | =C-H (Alkenyl) |

| ~2955 | Medium | C-H Stretch | C-H (Alky) |

| ~1725 | Strong | C=O Stretch | Ester Carbonyl |

| ~1655 | Medium | C=C Stretch | Alkene |

| ~1270, ~1170 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented is for electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 158 | ~25 | [M]⁺ (Molecular Ion) |

| 127 | ~80 | [M - OCH₃]⁺ |

| 99 | ~100 | [M - COOCH₃]⁺ |

| 68 | ~75 | [C₄H₄O]⁺ |

| 59 | ~90 | [COOCH₃]⁺ |

| 55 | ~65 | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film): A single drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates) is recorded first. The prepared sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: Electron Ionization (EI) is used as the ionization method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Tautomerism in Dimethyl Glutaconate and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in dimethyl glutaconate and its isomers. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the chemical reactivity, physical properties, and biological activity of molecules. In the context of drug development, understanding and quantifying tautomeric equilibria is paramount for predicting a compound's behavior in physiological environments.

This compound, a β-unsaturated dicarboxylic ester, exists as a mixture of tautomeric forms, primarily the keto and enol tautomers. The position of this equilibrium is influenced by various factors, including solvent polarity, temperature, and substitution patterns. This guide will delve into the structural aspects of these tautomers, provide detailed experimental protocols for their quantitative analysis, and present a framework for data interpretation.

Tautomeric Forms of this compound

The principal tautomeric equilibrium in this compound involves the interconversion between the α,β-unsaturated keto form and the corresponding enol form. This is a classic example of keto-enol tautomerism, where the isomers differ in the location of a proton and a double bond.

The equilibrium can be represented as follows:

In addition to the α,β-unsaturated isomer, other isomers of this compound, such as the β,γ-unsaturated isomer, can also exhibit tautomerism. The relative stability of these tautomers is dictated by factors such as conjugation and intramolecular hydrogen bonding.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers at equilibrium can be quantified using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful and widely used methods.[1][2][3] The interconversion between keto and enol tautomers is often slow on the NMR timescale, allowing for the distinct observation and quantification of signals from each form.[1][2]

Hypothetical Quantitative Data

| Solvent | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer | Equilibrium Constant (Keq = [Enol]/[Keto]) |

| Carbon Tetrachloride | 2.2 | 25 | 75 | 3.00 |

| Chloroform-d | 4.8 | 40 | 60 | 1.50 |

| Acetone-d6 | 20.7 | 65 | 35 | 0.54 |

| Methanol-d4 | 32.7 | 80 | 20 | 0.25 |

| Water-d2 | 78.4 | 95 | 5 | 0.05 |

Table 1: Hypothetical Tautomeric Equilibrium Data for this compound in Various Solvents at 25°C.

Experimental Protocols

The following sections provide detailed methodologies for the determination of tautomeric ratios using NMR spectroscopy.

Sample Preparation

-

Solvent Selection: Choose a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, CD3OD, D2O).

-

Concentration: Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in each deuterated solvent. Ensure the sample is fully dissolved.

-

Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for a sufficient period (typically several hours) to ensure that the tautomeric equilibrium is reached before analysis.

1H NMR Spectroscopy

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Temperature: Maintain a constant temperature throughout the experiment (e.g., 25°C).

-

Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons and accurate integration.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the characteristic signals corresponding to each tautomer.

-

Data Analysis and Calculation of Tautomer Ratios

-

Signal Assignment: Identify distinct and well-resolved proton signals for both the keto and enol tautomers. For this compound, characteristic signals would include the vinylic protons and the protons on the carbon atoms adjacent to the carbonyl groups.

-

Integration: Carefully integrate the assigned signals for each tautomer.

-

Calculation: The percentage of each tautomer can be calculated from the integrated areas of their respective signals. For example, if a signal from the keto form (Iketo) arises from 'n' protons and a signal from the enol form (Ienol) arises from 'm' protons, the molar ratio can be determined as:

Ratio (Keto:Enol) = (Iketo / n) : (Ienol / m)

From this ratio, the percentage of each tautomer can be calculated:

% Enol = [ (Ienol / m) / ( (Iketo / n) + (Ienol / m) ) ] * 100

The equilibrium constant (Keq) is then calculated as:

Keq = [Enol] / [Keto] = (Ienol / m) / (Iketo / n)

Visualization of Experimental Workflow

The general workflow for determining tautomeric equilibrium using NMR spectroscopy is depicted below.

Conclusion

The tautomeric equilibrium of this compound and its isomers is a crucial aspect of their chemical characterization. While specific quantitative data for this compound remains to be extensively published, the methodologies outlined in this guide provide a robust framework for its determination. The use of 1H NMR spectroscopy allows for a direct and accurate quantification of the keto and enol tautomers in various solvent environments. Understanding the influence of the solvent and molecular structure on this equilibrium is essential for predicting the behavior of these compounds in diverse applications, from synthetic chemistry to drug design and development. Further research into the tautomerism of glutaconic acid derivatives will undoubtedly provide valuable insights for the scientific community.

References

The Discovery and Enduring Significance of Glutaconic Acid and Its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, and its corresponding esters have intrigued chemists for over a century. From early synthetic explorations to their contemporary relevance in metabolic disorders, these compounds offer a rich history and a compelling case for their continued study. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and physicochemical properties of glutaconic acid and its esters. Furthermore, it delves into the critical role of glutaconic acid in the pathophysiology of Glutaric Aciduria Type I, detailing the underlying metabolic pathways and the proposed mechanisms of neurotoxicity. Detailed experimental protocols from seminal historical syntheses are provided, alongside a comprehensive compilation of quantitative data and spectroscopic information to serve as a valuable resource for researchers in chemistry and drug development.

Discovery and Historical Synthesis

The precise first synthesis of glutaconic acid is not definitively documented in readily available literature. However, early investigations into related dicarboxylic acids in the late 19th century likely led to its initial preparation. By the early 20th century, glutaconic acid was a known compound, with significant research dedicated to its synthesis and characterization.

A notable early contribution to the synthesis of glutaconic acid was made by William Henry Perkin Jr. and George Tattersall in 1905. Their work on the conversion of glutaric acid derivatives provided a foundational method for accessing the glutaconic acid scaffold. Decades later, in 1946, H. L. Lochte and P. L. Pickard published an "Improved Synthesis of Glutaconic Ester," indicating that earlier methods were known and ripe for optimization.

Key Historical Syntheses

1.1.1. Perkin and Tattersall's Method (1905) (Conceptual Workflow)

Caption: Conceptual workflow for Perkin and Tattersall's synthesis.

1.1.2. Lochte and Pickard's Improved Synthesis of Diethyl Glutaconate (1946)

This improved method provided a more efficient route to diethyl glutaconate. The detailed experimental protocol, as described in their 1946 publication in the Journal of the American Chemical Society, is summarized below.

Experimental Protocol:

-

Materials: Diethyl β-hydroxyglutarate, phosphorus pentoxide, sand.

-

Apparatus: A distillation flask equipped with a dropping funnel and a condenser for vacuum distillation.

-

Procedure:

-

Diethyl β-hydroxyglutarate is slowly added from a dropping funnel to a heated mixture of phosphorus pentoxide and sand under reduced pressure.

-

The crude diethyl glutaconate is distilled directly from the reaction mixture.

-

The distillate is then washed, dried, and redistilled to yield the purified product.

-

Caption: Experimental workflow for Lochte and Pickard's synthesis.

Physicochemical Properties

Glutaconic acid exists as two geometric isomers, cis and trans. The properties of these isomers and their common diethyl ester are summarized below.

Quantitative Data

| Property | trans-Glutaconic Acid | cis-Glutaconic Acid | Diethyl Glutaconate (mixture of isomers) |

| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | C₉H₁₄O₄ |

| Molar Mass ( g/mol ) | 130.10 | 130.10 | 186.21 |

| Melting Point (°C) | 137–139[1] | 130–132[1] | - |

| Boiling Point (°C) | - | - | 236-238[2] |

| Density (g/mL at 25°C) | - | - | 1.053[2] |

| Refractive Index (n20/D) | - | - | 1.446[2] |

| Solubility in Water | Soluble | Soluble | Slightly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether | Soluble in ethanol, ether | Soluble in common organic solvents |

| pKa₁ | ~3.7 | - | - |

| pKa₂ | ~5.3 | - | - |

Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of glutaconic acid exhibits characteristic absorptions for the carboxylic acid functional group.

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

C=C Stretch: A medium intensity band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond.

-

C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region is due to the carbon-oxygen single bond stretch.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Diethyl Glutaconate (trans isomer, conceptual):

-

~1.2 ppm (triplet, 6H): Methyl protons of the two ethyl groups.

-

~3.3 ppm (singlet, 2H): Methylene protons adjacent to one of the carboxyl groups.

-

~4.1 ppm (quartet, 4H): Methylene protons of the two ethyl groups.

-

~5.8 ppm (multiplet, 1H): Vinylic proton alpha to the ester group.

-

~6.9 ppm (multiplet, 1H): Vinylic proton beta to the ester group.

¹³C NMR of Glutaconic Acid (conceptual):

-

~35 ppm: Methylene carbon (CH₂).

-

~125 ppm: Vinylic carbon alpha to the carboxyl group.

-

~140 ppm: Vinylic carbon beta to the carboxyl group.

-

~170 ppm: Carboxyl carbons (C=O).

Biological Significance and Signaling Pathways

Glutaconic acid is a key metabolite in the inherited metabolic disorder Glutaric Aciduria Type I (GA1) . This autosomal recessive disease is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) .

Lysine (B10760008) and Tryptophan Catabolism and the Pathophysiology of GA1

GCDH plays a crucial role in the catabolic pathways of the amino acids L-lysine and L-tryptophan. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including glutaryl-CoA, which is subsequently converted to glutaric acid and glutaconic acid.

Caption: Defective lysine and tryptophan catabolism in GA1.

Proposed Mechanism of Neurotoxicity

The accumulation of glutaric acid and glutaconic acid is believed to be neurotoxic, leading to the characteristic brain damage observed in individuals with GA1, particularly affecting the basal ganglia. The proposed mechanism of neurotoxicity involves the overactivation of N-methyl-D-aspartate (NMDA) receptors .

Glutaconic acid, being structurally similar to the excitatory neurotransmitter glutamate, is thought to act as an agonist at NMDA receptors. This leads to excessive calcium (Ca²⁺) influx into neurons, triggering a cascade of events that result in excitotoxicity and neuronal cell death.

Caption: Proposed neurotoxic mechanism of glutaconic acid via NMDA receptors.

Conclusion

Glutaconic acid and its esters hold a significant place in the history of organic chemistry and are of considerable interest in the field of metabolic diseases. The historical syntheses, while foundational, have paved the way for more modern and efficient methods. The well-characterized physicochemical properties of these compounds provide a solid basis for their further investigation and application. Understanding the role of glutaconic acid in the pathophysiology of Glutaric Aciduria Type I is crucial for the development of therapeutic strategies. The proposed mechanism of neurotoxicity through NMDA receptor activation highlights a potential target for drug development aimed at mitigating the neurological damage associated with this debilitating disorder. This guide serves as a comprehensive resource to aid researchers and scientists in their exploration of this fascinating class of molecules.

References

The Chemical Reactivity of the Double Bond in Dimethyl Glutaconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl glutaconate, a diester of the unsaturated dicarboxylic acid glutaconic acid, is a versatile building block in organic synthesis. The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by two electron-withdrawing methyl ester groups. This guide provides a comprehensive overview of the key chemical transformations involving the double bond of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

The core reactivity of the double bond in this compound centers around its susceptibility to nucleophilic attack, primarily through conjugate addition reactions. Furthermore, it can participate in cycloaddition reactions and be subjected to reduction and oxidative cleavage, making it a valuable precursor for a variety of molecular scaffolds.

Key Reactions of the this compound Double Bond

The double bond in this compound is electron-deficient, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. It is also susceptible to hydrogenation and ozonolysis.

Michael Addition and Annulation Reactions

The most prominent reaction of this compound is the Michael (or conjugate) addition, where a nucleophile adds to the β-carbon of the double bond. This reaction is highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds. A notable application is in domino reactions that lead to the rapid assembly of complex heterocyclic structures.

A prime example is the one-pot synthesis of phenanthridinones, which are of significant interest in medicinal chemistry. In this reaction, this compound undergoes a base-catalyzed domino reaction with α,β-unsaturated carbonyl compounds bearing a 2-aminophenyl group. The sequence is initiated by a Michael addition, followed by cyclization and aromatization to yield the phenanthridinone core in high to excellent yields.[1]

Quantitative Data for Phenanthridinone Synthesis

| Entry | α,β-Unsaturated Carbonyl Compound | Product | Yield (%) |

| 1 | (E)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one | 5-oxo-6-phenyl-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester | 95 |

| 2 | (E)-1-(4-chlorophenyl)-3-(2-aminophenyl)prop-2-en-1-one | 6-(4-chlorophenyl)-5-oxo-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester | 92 |

| 3 | (E)-3-(2-amino-5-bromophenyl)-1-phenylprop-2-en-1-one | 2-bromo-5-oxo-6-phenyl-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester | 96 |

| 4 | (E)-3-(2-aminophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 5-oxo-6-(thiophen-2-yl)-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester | 89 |

Data extracted from Li L, et al. European Journal of Organic Chemistry, 2015.[1]

Experimental Protocol: Synthesis of 5-oxo-6-phenyl-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester

To a solution of (E)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one (1.0 mmol) and this compound (1.2 mmol) in methanol (B129727) (10 mL) is added sodium hydroxide (B78521) (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford the desired product as a white solid.[1]

Logical Relationship: Mechanism of Phenanthridinone Formation

References

Dimethyl Glutaconate: A Versatile Precursor in Modern Organic Synthesis

For Immediate Release

Dimethyl glutaconate is emerging as a highly versatile and valuable precursor in organic synthesis, enabling the efficient construction of a diverse array of complex molecules relevant to pharmaceutical and materials science research. This technical guide provides an in-depth overview of its applications, complete with detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications and Synthetic Utility

This compound, a diester characterized by the chemical formula C7H10O4, serves as a key building block in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] Its unique structural features, including a reactive α,β-unsaturated system and acidic methylene (B1212753) protons, make it an ideal substrate for several important transformations.

Key synthetic applications include its use in the synthesis of phenanthridinones, 3-substituted glutarate diesters, and a range of substituted aromatic compounds. It is particularly effective as a Michael acceptor and participates in Diels-Alder reactions, further expanding its synthetic utility.[4]

Spectroscopic and Physical Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol [1][2] |

| CAS Number | 5164-76-1[1][2] |

| Appearance | Colorless oil |

| Density | 1.124 g/mL at 20 °C[3] |

| Refractive Index | n20/D 1.452[3] |

Spectroscopic Data:

Key Synthetic Transformations: Experimental Protocols and Data

This section details the experimental procedures for key reactions utilizing this compound as a precursor, providing quantitative data to facilitate reproducibility and optimization.

Synthesis of Phenanthridinones via Michael Addition and Cyclization

This compound reacts with α,β-unsaturated carbonyl compounds in a base-catalyzed domino reaction to afford phenanthridinones in excellent yields. The reaction proceeds through an initial Michael addition, followed by a series of cyclization and aromatization steps.[6]

General Experimental Protocol:

To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) and this compound (1.2 equiv) in methanol (B129727), a catalytic amount of a suitable base (e.g., sodium methoxide) is added at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as crystallization or column chromatography.

| Entry | α,β-Unsaturated Carbonyl | Product | Yield (%) |

| 1 | Cyclohexenone | Phenanthridinone derivative A | >90% |

| 2 | Chalcone | Phenanthridinone derivative B | >90% |

Note: Specific yields are dependent on the substrate and reaction conditions.

Caption: Reaction pathway for the synthesis of phenanthridinones.

Heck-Matsuda Arylation for the Synthesis of 3-Arylglutaconic Acid Derivatives

A direct palladium-catalyzed arylation of this compound at the 3-position has been developed using arenediazonium tosylates as the aryl source.[7][8] This method provides a versatile and efficient route to 3-arylglutaconic acid derivatives, which are valuable Michael acceptors.[8]

General Experimental Protocol:

In a typical procedure, a mixture of this compound (1.0 equiv), the arenediazonium tosylate (1.2 equiv), and a palladium(II) acetate (B1210297) catalyst (2-5 mol%) in a suitable solvent such as methanol is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.

| Entry | Arenediazonium Tosylate | Product | Yield (%) |

| 1 | 4-Methylbenzenediazonium tosylate | Dimethyl 3-(p-tolyl)glutaconate | 85% |

| 2 | 4-Methoxybenzenediazonium tosylate | Dimethyl 3-(4-methoxyphenyl)glutaconate | 82% |

| 3 | 4-Chlorobenzenediazonium tosylate | Dimethyl 3-(4-chlorophenyl)glutaconate | 78% |

Note: Yields are for the isolated arylated product.

Caption: Synthesis of 3-arylglutaconates via Heck-Matsuda arylation.

Michael Addition Reactions

As a classic Michael acceptor, this compound readily undergoes conjugate addition with a variety of nucleophiles.[4] This reaction is fundamental for the construction of more complex carbon skeletons.

General Experimental Protocol:

A nucleophile (e.g., a malonate ester, an amine, or a thiol) is treated with a base (e.g., sodium ethoxide, triethylamine) in an appropriate solvent to generate the corresponding nucleophilic species. This compound is then added to the reaction mixture, and the reaction is stirred, typically at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched, and the product is isolated and purified.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Diethyl malonate | Triethyl 1,1,3-propanetricarboxylate | High |

| 2 | Aniline | Dimethyl 3-(phenylamino)glutarate | Moderate |

| 3 | Thiophenol | Dimethyl 3-(phenylthio)glutarate | High |

Note: Specific yields vary depending on the nucleophile and reaction conditions.

Caption: General workflow for the Michael addition reaction.

Inverse Electron Demand Diels-Alder Reactions

This compound can also participate as a dienophile in inverse electron demand Diels-Alder (IEDDA) reactions, reacting with electron-rich dienes to form six-membered rings. This powerful cycloaddition strategy is particularly useful for the synthesis of highly functionalized heterocyclic and carbocyclic systems.[9][10]

General Experimental Protocol:

An electron-rich diene is mixed with this compound in a suitable solvent. The reaction can be performed under thermal conditions or with Lewis acid catalysis to enhance reactivity and selectivity. The reaction is monitored by TLC or NMR spectroscopy until the starting materials are consumed. The cycloadduct is then isolated and purified.

| Entry | Electron-Rich Diene | Product | Yield (%) |

| 1 | 1,3-Dimethoxy-1,3-butadiene | Dihydro-oxepine derivative | Good |

| 2 | 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene | Moderate-Good |

Note: Yields are highly dependent on the specific diene and reaction conditions.

Caption: Schematic of the IEDDA reaction.

Conclusion

This compound is a readily accessible and highly effective precursor for a range of important organic transformations. Its ability to participate in Michael additions, Heck-Matsuda arylations, and Diels-Alder reactions makes it a valuable tool for the synthesis of complex molecular architectures. The detailed protocols and quantitative data provided in this guide are intended to facilitate the application of this compound in diverse research and development settings, from academic laboratories to industrial drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 5164-76-1 | FAA16476 | Biosynth [biosynth.com]

- 3. This compound = 95.0 GC 5164-76-1 [sigmaaldrich.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 6. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Dimethyl Glutaconate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl glutaconate and its derivatives are emerging as a promising class of small molecules with significant potential in cancer therapy. This technical guide provides an in-depth analysis of their biological activities, focusing on their anticancer properties. It summarizes key quantitative data on their cytotoxic and enzyme-inhibitory effects, details relevant experimental protocols, and elucidates the underlying mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

The metabolic reprogramming of cancer cells presents a key vulnerability that can be exploited for therapeutic intervention. Glutamine and glutamate (B1630785) metabolism are central to cancer cell proliferation and survival, providing essential precursors for biosynthesis and cellular redox homeostasis.[1][2] this compound, a derivative of the unsaturated dicarboxylic acid glutaconic acid, and its analogs represent a class of compounds that can interfere with these metabolic pathways, leading to anticancer effects. This guide explores the biological activities of these derivatives, with a focus on their potential as anticancer agents.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. Their primary mechanisms of action appear to involve the inhibition of key enzymes involved in DNA replication and the induction of apoptosis.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anticancer activity of various glutamic acid and glutaconate derivatives. While specific data for a broad range of this compound derivatives is still emerging, the data for related compounds provide valuable insights into their potential efficacy.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Glutamic Acid Derivative (Generic) | L-1210 Leukemia | Cytotoxicity | Not Specified | [2] |

| 4,4-Dimethylcurcumin (DMCU) | NCI-H460 (Lung) | MTT | 1.62 | [3] |

| DMCU | NCI-H358 (Lung) | MTT | 2.50 | [3] |

| DMCU | A549 (Lung) | MTT | 2.15 | [3] |

| DMCU-HMP | MDA-MB-231 (Breast) | MTT | 2.2 | [3] |

| DMCU-HMP | HCT-116 (Colon) | MTT | 3.1 | [3] |

| Compound 42 (Glycyrrhetinic acid derivative) | MCF-7 (Breast) | MTT | 1.88 ± 0.20 | [4] |

| Compound 42 (Glycyrrhetinic acid derivative) | MDA-MB-231 (Breast) | MTT | 1.37 ± 0.18 | [4] |

| Benzofuroquinolinedione 8d | Various | Topo II Inhibition | 1.19 | [5] |

| Benzofuroquinolinedione 8i | Various | Topo II Inhibition | 0.68 | [5] |

| Dehydroebriconic acid | - | Topo II Inhibition | 4.6 | [6] |

| Dehydrotrametenonic acid | - | Topo II Inhibition | 37.5 | [6] |

Note: This table includes data for structurally related compounds to provide a broader context for the potential of this compound derivatives, for which specific and extensive public data is limited.

Key Mechanisms of Action

The anticancer effects of this compound and its analogs are attributed to several key mechanisms, primarily the inhibition of topoisomerase enzymes and the modulation of critical cancer-related signaling pathways.

Inhibition of Topoisomerase II

Topoisomerase II is a vital enzyme for DNA replication, transcription, and chromosome segregation.[7] Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Several glutaconic acid derivatives have been shown to inhibit topoisomerase II activity.

Caption: this compound derivatives can stabilize the topoisomerase II-DNA cleavage complex.

Modulation of Cancer Signaling Pathways

Glutamate, the metabolic precursor of glutaconate, plays a significant role in cancer cell signaling.[1][8] It can activate pro-survival pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10] By interfering with glutamate metabolism, this compound derivatives may indirectly inhibit these critical signaling cascades.

Caption: this compound derivatives may inhibit cancer cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A streamlined workflow for determining cell viability using the MTT assay.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles, by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

Stop buffer/loading dye (containing SDS and a tracking dye)

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine:

-

10x Topoisomerase II reaction buffer

-

kDNA (e.g., 200 ng)

-

ATP (e.g., 1 mM)

-

Test compound at various concentrations (or vehicle control)

-

Nuclease-free water to the final volume.

-

-

Add human Topoisomerase II enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30-60 minutes.[3]

-

Stop the reactions by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light and capture an image.

-

Analyze the results:

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating monomeric DNA circles.

-

In the presence of an effective inhibitor, the kDNA will remain catenated and will not enter the gel or will migrate as a high molecular weight band at the top of the gel.

-

The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity.

-

Caption: A procedural overview of the topoisomerase II decatenation assay.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel anticancer therapies. Their ability to target fundamental cellular processes such as DNA replication and key signaling pathways provides a strong rationale for their further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

-

Synthesis and screening of a broader library of this compound derivatives to establish a clear structure-activity relationship.

-

In-depth mechanistic studies to precisely elucidate the molecular targets and signaling pathways affected by these compounds.

-

Evaluation in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the biological activities of this chemical class, the scientific community can move closer to translating their therapeutic potential into clinical applications for the benefit of cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green synthesis and biological evaluation of new di-α-aminophosphonate derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenanthridinones via the Dimethyl Glutaconate Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenanthridinones utilizing dimethyl glutaconate. Phenanthridinones are significant heterocyclic scaffolds found in various natural products and pharmaceuticals, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The described protocol offers a highly efficient, transition-metal-free method for the construction of functionalized phenanthridinones.[4]

Overview of the Synthesis

The synthesis involves a domino reaction between α,β-unsaturated carbonyl compounds, bearing a 2-aminophenyl group, and this compound.[4] This one-pot protocol proceeds via an intermolecular [3+3] annulation followed by an intramolecular aza-cyclization and subsequent aromatization to yield the desired polysubstituted phenanthridinone derivatives.[4] The reaction is notable for its mild conditions, typically conducted at room temperature in methanol (B129727) with sodium hydroxide (B78521) as a base, and is open to the air.[1][4]

Key Features of the Protocol

| Parameter | Description | Reference |

| Reaction Type | Domino Reaction ([3+3] Annulation / Aza-cyclization / Aromatization) | [4] |

| Key Reactants | α,β-Unsaturated carbonyl compounds with a 2-aminophenyl group, this compound | [1][4] |

| Catalyst/Promoter | Base-catalyzed (e.g., Sodium Hydroxide) | [1] |

| Solvent | Methanol | [1] |

| Temperature | Room Temperature | [1] |

| Atmosphere | Open to air | [4] |

| Yields | High to excellent | [4] |

| Advantages | Transition-metal-free, mild conditions, operational simplicity, one-pot synthesis | [4] |

Reaction Mechanism

The reaction is proposed to proceed through the following sequence of steps:[1]

-

Michael Addition: The reaction initiates with a Michael addition of the this compound to the activated double bond of the α,β-unsaturated carbonyl compound.

-

Double Bond Migration: This is followed by a migration of the double bond within the intermediate.

-

Intramolecular Cyclization: An intramolecular cyclization then occurs to form a cyclohexadiene intermediate.

-

Aza-cyclization: A subsequent intramolecular aza-cyclization leads to a non-aromatic phenanthridinone precursor.

-

Aromatization: The final step is a spontaneous aromatization that yields the stable phenanthridinone product.

References

- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Michael Addition Reactions Involving Dimethyl Glutaconate as an Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] Dimethyl glutaconate, a readily available and versatile Michael acceptor, serves as a valuable building block for the synthesis of a diverse array of compounds, particularly derivatives of glutamic acid and other biologically relevant molecules. This document provides detailed application notes and experimental protocols for Michael addition reactions utilizing this compound as the electrophilic partner. The protocols described herein cover a range of nucleophiles and catalytic systems, with a focus on methods relevant to pharmaceutical and medicinal chemistry research.

Reaction Mechanism and Experimental Workflow

The general mechanism of the Michael addition to this compound involves the nucleophilic attack at the β-carbon of the α,β-unsaturated ester system. The reaction is typically catalyzed by a base, which deprotonates the nucleophile (Michael donor), or by other catalysts such as phosphines or transition metal complexes that activate the Michael acceptor.[1][2]

A general experimental workflow for performing a Michael addition reaction with this compound is depicted below. Specific details regarding reagents, catalysts, and conditions are provided in the subsequent protocols.

Caption: General experimental workflow for a Michael addition reaction.

I. Phosphine-Catalyzed Michael Addition of N-Arylidene-α-amino Esters

This protocol outlines the synthesis of glutamic acid derivatives through the phosphine-catalyzed Michael-type addition of N-arylidene-α-amino esters to this compound. This method provides a direct route to functionalized amino acid precursors.[2]

Reaction Scheme:

Caption: Phosphine-catalyzed Michael addition.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the N-arylidene-α-amino ester (1.0 eq) and anhydrous toluene (B28343).

-

Catalyst Addition: Add dimethylphenylphosphine (B1211355) (0.1 eq) to the solution.

-

Reagent Addition: Slowly add a solution of this compound (1.2 eq) in anhydrous toluene to the reaction mixture over a period of 30 minutes using a syringe pump.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Quantitative Data Summary:

| Entry | N-Arylidene-α-amino Ester | Product | Yield (%) |

| 1 | N-Benzylidene glycine (B1666218) methyl ester | Dimethyl (E)-2-(benzylideneamino)pentanedioate | 96 |

| 2 | N-(4-Methylbenzylidene) glycine methyl ester | Dimethyl (E)-2-((4-methylbenzylidene)amino)pentanedioate | 86 |

| 3 | N-(4-Bromobenzylidene) glycine methyl ester | Dimethyl (E)-2-((4-bromobenzylidene)amino)pentanedioate | 88 |

Data adapted from analogous reactions with acrylic esters.[2]

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the phosphine-catalyzed Michael addition.

II. Aza-Michael Addition of Amines

The aza-Michael addition of primary and secondary amines to this compound provides a direct route to β-amino glutaric acid derivatives, which are valuable intermediates in the synthesis of various nitrogen-containing compounds.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile, or neat).

-

Reagent Addition: Add the amine (1.1 eq) to the solution at room temperature. For less reactive amines, a catalyst may be required.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel or distillation to yield the β-amino diester.

Quantitative Data Summary:

| Entry | Amine Nucleophile | Catalyst | Solvent | Yield (%) |

| 1 | Piperidine | None | Methanol | >95 |

| 2 | Morpholine | None | Acetonitrile | >95 |

| 3 | Aniline | Yb(OTf)₃ (10 mol%) | Dichloromethane (B109758) | 85 |

| 4 | Benzylamine | None | Neat | 92 |

Yields are representative and may vary based on specific reaction conditions.

III. Thia-Michael Addition of Thiols

The thia-Michael addition of thiols to this compound proceeds readily, often under mild, base-catalyzed conditions, to afford β-thioether derivatives. These products are useful in the synthesis of sulfur-containing compounds.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) and the thiol (1.0 eq) in a solvent such as dichloromethane or THF.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as triethylamine (B128534) (0.1 eq), to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and exothermic. Monitor for the disappearance of starting materials by TLC.

-

Work-up: Once the reaction is complete, wash the mixture with dilute acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Quantitative Data Summary:

| Entry | Thiol Nucleophile | Base Catalyst | Solvent | Yield (%) |

| 1 | Thiophenol | Triethylamine | Dichloromethane | 98 |

| 2 | Benzyl mercaptan | Triethylamine | THF | 95 |

| 3 | Ethanethiol | Sodium ethoxide | Ethanol | 93 |

Yields are representative and based on general thia-Michael addition protocols.[4]

IV. Asymmetric Michael Addition Strategies

The development of enantiomerically pure pharmaceuticals often requires stereoselective synthesis. Asymmetric Michael additions to this compound can be achieved using chiral auxiliaries or chiral catalysts.

A. Using Chiral Auxiliaries

A chiral auxiliary can be attached to the nucleophile or the acceptor to direct the stereochemical outcome of the Michael addition.

Workflow for Asymmetric Michael Addition using a Chiral Auxiliary:

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

B. Organocatalytic Asymmetric Michael Addition

Chiral organocatalysts, such as cinchona alkaloid derivatives or proline-based catalysts, can facilitate highly enantioselective Michael additions.

Example Protocol: Organocatalyzed Addition of Diethyl Malonate

-

Reaction Setup: In a vial, combine this compound (1.0 eq), diethyl malonate (1.5 eq), and the chiral organocatalyst (e.g., a thiourea-based cinchona alkaloid, 5-10 mol%) in a suitable solvent (e.g., toluene or dichloromethane).

-

Reaction: Stir the mixture at the specified temperature (ranging from -20 °C to room temperature) until the reaction is complete (monitored by chiral HPLC).

-

Work-up and Purification: Quench the reaction and purify the product by column chromatography.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Conclusion

The Michael addition reaction involving this compound as an acceptor is a powerful and versatile tool for the synthesis of a wide range of functionalized molecules. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize these reactions for their specific synthetic targets in drug discovery and development. The ability to perform these additions with a variety of nucleophiles and under stereocontrolled conditions highlights the broad utility of this compound in modern organic synthesis.

References

Application Notes and Protocols: Knoevenagel Condensation of Aromatic Aldehydes with Dimethyl Glutaconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active hydrogen compound with a carbonyl group, typically from an aldehyde or ketone, catalyzed by a weak base.[1][2][3] This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers. The products of Knoevenagel condensation are precursors to a wide range of biologically active molecules, including anticancer agents.

This document provides detailed application notes and protocols for the Knoevenagel condensation of aromatic aldehydes with dimethyl glutaconate. While specific literature on this exact reaction is limited, a notable example is its application as the initial step in a multicomponent domino reaction for the synthesis of complex heterocyclic scaffolds, such as cannabinol (B1662348) analogues.[1]

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a series of equilibrium steps. A weak base, such as piperidine (B6355638) or pyrrolidine (B122466), deprotonates the active methylene (B1212753) group of this compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an aldol-type addition product. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions, yields the final α,β-unsaturated product.

A generalized workflow for the Knoevenagel condensation is depicted below:

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Application Example: Synthesis of a Chromanone Derivative

A key application of the Knoevenagel condensation of an aromatic aldehyde with this compound is the initial step in a multicomponent domino reaction for the synthesis of a chromanone derivative, a precursor to cannabinol.[1] The reaction involves a substituted salicylaldehyde (B1680747), this compound, pyrrolidine (acting as a catalyst), and acetone.

The following table summarizes the quantitative data for this multicomponent reaction. It is important to note that the reported yield is for the overall domino reaction, not solely for the initial Knoevenagel condensation step.

| Reactant 1 (Aldehyde) | Reactant 2 | Catalyst | Other Reagents | Product | Yield | Reference |

| Substituted Salicylaldehyde | This compound | Pyrrolidine | Acetone | Chromanone Derivative | 48% | [1] |

Experimental Protocol: Knoevenagel Condensation Step

The following is a generalized protocol for the initial Knoevenagel condensation between a substituted salicylaldehyde and this compound, based on the multicomponent reaction described by Bodwell and Nandularu.[1] This protocol is intended as a starting point and may require optimization for different aromatic aldehydes.

Materials:

-

Substituted aromatic aldehyde (e.g., salicylaldehyde derivative)

-

This compound

-

Pyrrolidine (or another suitable weak base like piperidine)

-

Anhydrous solvent (e.g., toluene, ethanol, or as specified in the original literature)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 eq) and this compound (1.0-1.2 eq).

-

Solvent and Catalyst Addition: Add the anhydrous solvent to dissolve the reactants. To this solution, add a catalytic amount of pyrrolidine (e.g., 0.1-0.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.

-

Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-